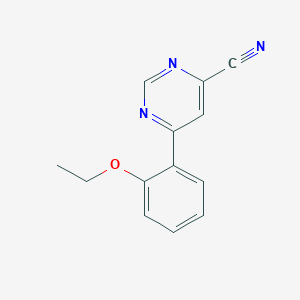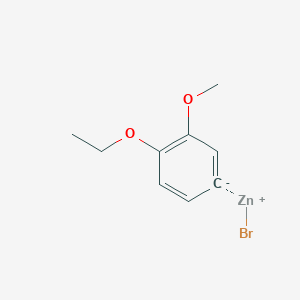
(4-Ethoxy-3-methoxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (4-ethoxy-3-methoxyphenyl)zinc bromide typically involves the reaction of 4-ethoxy-3-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
4-ethoxy-3-methoxyphenyl bromide+Zn→(4-ethoxy-3-methoxyphenyl)zinc bromide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of high-purity reagents and solvents, along with controlled reaction environments, ensures the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethoxy-3-methoxyphenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a suitable ligand. The reaction is carried out under an inert atmosphere, often at elevated temperatures.
Substitution Reactions: These reactions can occur with various electrophiles, such as alkyl halides or acyl chlorides, under mild conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
(4-Ethoxy-3-methoxyphenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals and materials, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-ethoxy-3-methoxyphenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an electrophile, facilitated by a catalyst, to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
- (2-Ethoxy-5-methoxyphenyl)zinc bromide
- (2-Ethoxy-2-oxo-ethyl)zinc bromide
Comparison: (4-Ethoxy-3-methoxyphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H11BrO2Zn |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JBNSPTSOYGDWDD-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)

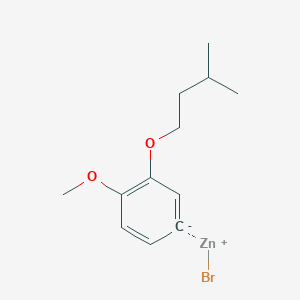
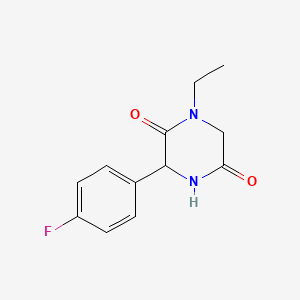
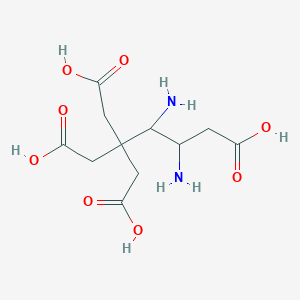

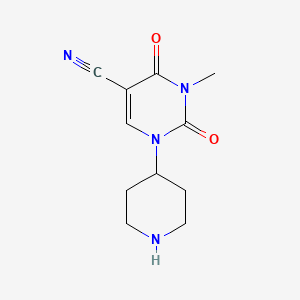
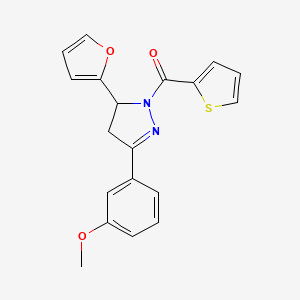
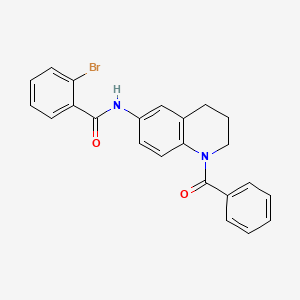
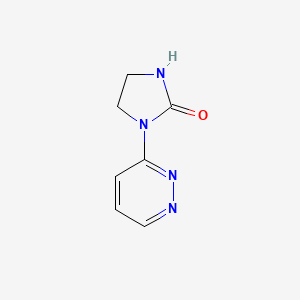
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)
